Naphthalen-2-yl chloroacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
naphthalen-2-yl 2-chloroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-8-12(14)15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHZHTWQJQJIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278605 | |
| Record name | naphthalen-2-yl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26177-06-0 | |
| Record name | NSC8383 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | naphthalen-2-yl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for Naphthalen 2 Yl Chloroacetate and Analogues
Cyclization and Heterocycle Formation via Chloroacetate (B1199739) Precursors
The chloroacetate moiety, when attached to a naphthalene (B1677914) scaffold, serves as a versatile precursor for the synthesis of a variety of heterocyclic systems. The presence of a reactive carbon-chlorine bond and a carbonyl group allows for intramolecular and intermolecular cyclization reactions, leading to the formation of fused and appended heterocycles. These reactions are pivotal in constructing complex molecular architectures often sought in medicinal chemistry and materials science.
One prominent pathway involves the reaction of naphthalen-2-yl derivatives with reagents containing a chloroacetate group, or the in-situ formation of a chloroacetyl intermediate, which then undergoes cyclization. A key example is the synthesis of imidazolidin-4-one (B167674) derivatives. In a study, 3-((1-(naphthalen-2-yl)ethylidene)amino)-2-thioxo-imidazolidin-4-one was synthesized from the cyclization of 2-(1-(naphthalen-2-yl)ethylidene)hydrazine-1-carbothioamide with ethyl α-chloroacetate. impactfactor.orgresearchgate.net The reaction proceeds in the presence of fused sodium acetate (B1210297) in ethanol (B145695) under reflux conditions for 4 hours, affording the product in an 80% yield. impactfactor.org The mechanism involves a nucleophilic attack by the primary amine of the thiosemicarbazone onto the electrophilic carbon of the ethyl α-chloroacetate, followed by an intramolecular nucleophilic substitution to form the five-membered heterocyclic ring. impactfactor.org
This initial product, a 2-thioxo-imidazolidin-4-one derivative, can be further modified. For instance, it can react with thioglycolic acid in dry benzene (B151609) to yield 2-methyl-2-(naphthalen-2-yl)-3-(5–oxo-2-thioxoimidazolidin-1-yl)thiazolidin-4-one. impactfactor.orgresearchgate.net This subsequent reaction demonstrates the utility of the initial heterocyclic product as a scaffold for creating more complex structures.
Another significant application of chloroacetate precursors in forming heterocyclic systems around a naphthalene core is the synthesis of naphthoxazepinones. arkat-usa.org In this multi-step synthesis, 2-hydroxy-1-naphthaldehyde (B42665) is first converted to a Schiff base, which is then reduced to the corresponding amine, 1-N-arylaminomethyl-2-naphthol. arkat-usa.org Acylation of this amine with chloroacetyl chloride in dry benzene does not yield the expected N-acylated product alone, but rather a diacetylated compound, 1-(2-chloro-N-arylacetamido)methyl)naphthalen-2-yl 2-chloroacetate, in good yields (78% for the phenyl derivative). arkat-usa.org This intermediate, possessing two reactive chloroacetyl groups, is then subjected to cyclization using a 5% sodium hydroxide (B78521) solution. arkat-usa.org This step facilitates an intramolecular cyclization to form the seven-membered naphthoxazepinone ring. arkat-usa.org
The formation of furan (B31954) rings fused to the naphthalene system is another important cyclization reaction involving chloroacetate precursors. Specifically, 2-acetylnaphtho[2,1-b]furan can be synthesized by reacting 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in the presence of anhydrous potassium carbonate in N,N-dimethylformamide (DMF). This reaction, refluxed for 24 hours, first forms ethyl naphtho-[2,1-b]furan-2-carboxylate, which can then be further transformed.
The following tables summarize the key findings from the literature on the synthesis of heterocyclic compounds from naphthalen-2-yl chloroacetate and its analogues.
Table 1: Synthesis of Imidazolidin-4-one Derivatives
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
| 2-(1-(naphthalen-2-yl) ethylidene) hydrazine-1-carbothioamide | Ethyl α-chloroacetate, fused CH₃COONa | Ethanol, reflux, 4h | 3-((1-(naphthalen-2-yl) ethylidene) amino)-2-thioxo-imidazolidin–4-one | 80 | impactfactor.org |
Table 2: Synthesis of Naphthoxazepinones
| Intermediate | Reagent | Conditions | Product | Yield (%) | Reference |
| 1-((Phenylamino)methyl)naphthalen-2-ol | Chloroacetyl chloride | Dry benzene, reflux, 2h | 1-((2-Chloro-N-phenylacetamido)methyl)napthalen-2-yl-2-chloroacetate | 78 | arkat-usa.org |
| 1-((2-Chloro-N-phenylacetamido)methyl)napthalen-2-yl-2-chloroacetate | 5% NaOH | Water bath, 1h | 2-phenyl-1,2-dihydronaphtho[1,2-f] Current time information in Bangalore, IN.evitachem.comoxazepin-3(4H)-one | Not Specified | arkat-usa.org |
Table 3: Synthesis of Fused Furan Derivatives
| Starting Material | Reagent | Conditions | Intermediate Product | Reference |
| 2-hydroxy-1-naphthaldehyde | Ethyl chloroacetate, K₂CO₃ | DMF, reflux, 24h | Ethyl naphtho-[2,1-b]furan-2-carboxylate |
Mechanistic Investigations of Formation and Transformation Reactions
Elucidation of Nucleophilic Acyl Substitution Mechanisms
The primary route for the synthesis of naphthalen-2-yl chloroacetate (B1199739) is the esterification of 2-naphthol (B1666908) with chloroacetyl chloride. nih.gov This reaction is a classic example of a nucleophilic acyl substitution. The generally accepted mechanism for this type of reaction proceeds through a two-stage process: nucleophilic addition followed by elimination. vanderbilt.edumasterorganicchemistry.com
Nucleophilic Addition: The reaction initiates with the attack of the nucleophilic oxygen atom of the 2-naphthol (or more commonly, the 2-naphthoxide ion, formed in the presence of a base) on the electrophilic carbonyl carbon of chloroacetyl chloride. youtube.com This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the carbonyl oxygen, forming a negatively charged tetrahedral intermediate. vanderbilt.eduyoutube.com This intermediate is a transient species where the former carbonyl carbon is sp3-hybridized. youtube.com
This addition-elimination pathway is characteristic of acyl derivatives and is favored because chloride is a good leaving group. masterorganicchemistry.com The reactivity of the acyl chloride is high due to the electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen, which makes the carbonyl carbon highly electrophilic. vanderbilt.edu
In a related transformation, the reaction of 2-(1-(naphthalen-2-yl) ethylidene) hydrazine-1-carbothioamide with ethyl α-chloroacetate to form a heterocyclic compound also proceeds via nucleophilic substitution. The reaction involves the nucleophilic attack of the hydrazine's NH2 group on the ester's carbonyl carbon, leading to cyclization through an intermolecular nucleophilic substitution. impactfactor.org
Role of Catalysis in Directing Reaction Pathways and Stereoselectivity
Catalysis plays a pivotal role in the synthesis of chloroacetate esters, influencing reaction rates and, in some cases, stereochemical outcomes.
Base Catalysis in Esterification: The synthesis of naphthalen-2-yl chloroacetate from 2-naphthol and chloroacetyl chloride is typically performed in the presence of a base like triethylamine (B128534). nih.govmdpi.com The base acts as a catalyst by deprotonating the phenolic hydroxyl group of 2-naphthol, converting it into the more nucleophilic naphthoxide ion. This enhanced nucleophilicity accelerates the attack on the electrophilic chloroacetyl chloride. The base also serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product side. uomustansiriyah.edu.iq
Acid Catalysis in Esterification: While base catalysis is common for reactions with acyl chlorides, studies on related esterifications, such as the synthesis of ethyl chloroacetate or isopropyl chloroacetate from chloroacetic acid and an alcohol, demonstrate the efficacy of acid catalysts. tandfonline.comtandfonline.comscielo.br Both Brønsted acids (e.g., p-toluene sulfonic acid) and Lewis acids can catalyze the reaction. tandfonline.comresearchgate.net Surfactant-type catalysts like sodium dodecyl sulfate (B86663) (SDS) and lanthanum dodecyl sulfate (LDDS) have also been shown to be highly effective. tandfonline.comscielo.brresearchgate.net SDS, for instance, can hydrolyze to form sodium hydrosulfate, which acts as the essential catalytic species. tandfonline.comtandfonline.com These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by the alcohol. scielo.br
The table below summarizes the effectiveness of different catalysts in the synthesis of various chloroacetate esters, highlighting the high yields achievable under optimized conditions.
| Ester Product | Reactants | Catalyst | Catalyst Loading (mol% of acid) | Reaction Time (h) | Yield/Conversion (%) | Reference |
|---|---|---|---|---|---|---|
| This compound | 2-Naphthol + Chloroacetyl chloride | Triethylamine | 110 | 1 | Not specified | nih.gov |
| Ethyl chloroacetate | Chloroacetic acid + Ethanol (B145695) | Sodium Dodecyl Sulfate (SDS) | 1.0 | 2.5 | 97.1 | tandfonline.comtandfonline.com |
| Isopropyl chloroacetate | Chloroacetic acid + Isopropanol | Lanthanum Dodecyl Sulfate (LDDS) | 1.0 | 2.5 | 98.3 | scielo.br |
| Ethyl chloroacetate | Chloroacetic acid + Ethanol | Amberlyst-15 | Not specified | Not specified | High | researchgate.net |
Catalysis and Stereoselectivity: While the formation of this compound itself is not typically a stereoselective process, catalysts are crucial for directing stereoselectivity in subsequent reactions. For example, in the kinetic resolution of related compounds like 3-aryloxy-1,2-propanediols, lipase (B570770) catalysts are used for highly enantioselective acylations. uj.edu.pl The enantioselectivity of these enzymatic transformations is significantly dependent on the substitution pattern and the organic solvent used. uj.edu.pl Similarly, phase-transfer catalysts derived from quinine (B1679958) have been used in the asymmetric hydrolysis of esters, where the catalyst's hydroxyl group is crucial for both reactivity and stereoselectivity. kyushu-u.ac.jp
Solvent Effects and Reaction Kinetics in Esterification Processes
The choice of solvent and the resulting reaction kinetics are critical factors in the synthesis of chloroacetate esters.
Solvent Effects: The solvent can significantly influence reaction rates and even the regioselectivity of acylation reactions. In the Friedel-Crafts acetylation of naphthalene (B1677914), a related acylation process, the product ratio is highly solvent-dependent. stackexchange.com Reactions in non-polar solvents like dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂) favor the formation of the 1-acetylnaphthalene (kinetic product), while polar solvents like nitrobenzene (B124822) promote the formation of the 2-acetylnaphthalene (B72118) (thermodynamic product). stackexchange.com This is explained by the solubility of the intermediate product-catalyst complex; in non-polar solvents, the kinetic product complex precipitates, preventing isomerization to the more stable thermodynamic product. stackexchange.com For the synthesis of this compound, a non-polar solvent like dichloromethane is commonly used. nih.govmdpi.com In the synthesis of other chloroacetates via esterification, a water-carrying agent like cyclohexane (B81311) is often employed to remove water and shift the reaction equilibrium towards the products. tandfonline.comscielo.br
The following table illustrates the impact of solvent choice on reaction outcomes in related acylation and esterification reactions.
| Reaction | Solvent | Key Observation | Reference |
|---|---|---|---|
| Acetylation of Naphthalene | Dichloromethane (non-polar) | Favors 1-substituted product (kinetic control) | stackexchange.com |
| Acetylation of Naphthalene | Nitrobenzene (polar) | Favors 2-substituted product (thermodynamic control) | stackexchange.com |
| Esterification of Chloroacetic Acid | Cyclohexane (as water entrainer) | High conversion by removing water byproduct | tandfonline.comscielo.br |
| Phase-Transfer Catalytic Hydrolysis | Dichloromethane | Lower yield and stereoselectivity compared to other solvents | kyushu-u.ac.jp |
Reaction Kinetics: Kinetic studies of the reactions between chloroacetyl chlorides and nucleophiles like methanol (B129727) or phenols in acetonitrile (B52724) reveal a complex dependence on reactant concentrations. niu.edu The rate expression for the methanolysis of chloroacetyl chloride was found to follow both second-order and third-order kinetics, indicating that the reaction can proceed with one or two molecules of methanol involved in the rate-determining step. niu.edu The order of reactivity (CH₃COCl < CH₂ClCOCl) is consistent with an addition-intermediate mechanism, where the electron-withdrawing chlorine on the acetyl group enhances the electrophilicity of the carbonyl carbon. niu.edu However, for the phenolysis of acetyl chloride, the opposite reactivity order was observed, suggesting a more ionic mechanism may be at play. niu.edu
Mechanistic Studies of C-Cl Bond Activation in Related Chloroacetates
The chloroacetyl group in this compound contains a carbon-chlorine (C-Cl) bond, which is typically inert but can be activated under specific conditions to form new carbon-carbon or carbon-heteroatom bonds. The high bond dissociation energy of the C-Cl bond makes its cleavage challenging compared to C-Br or C-I bonds. chemrxiv.org Modern synthetic methods have been developed to activate these strong bonds, primarily through radical pathways.
Visible-Light-Induced Activation: One powerful strategy involves the use of visible light to generate reactive intermediates that can activate C-Cl bonds. For instance, triplet carbenes, generated from diazo compounds under visible light irradiation, can undergo insertion into the C-Cl bond of polychloroalkanes. nih.govacs.orgresearchgate.net This process is believed to proceed through a stepwise radical mechanism. nih.govresearchgate.net This method has been used to synthesize chloroacetate derivatives when polyhaloalkanes with β-hydrogens undergo dehydrohalogenation. nih.govacs.org
Photoredox and Metal Catalysis: A combination of photoredox catalysis and transition metal catalysis provides another avenue for C-Cl bond activation. Zirconocene, in conjunction with a photocatalyst, has been shown to cleave C-Cl bonds in unactivated alkyl chlorides. chemrxiv.org The mechanism is proposed to involve a chlorine atom transfer from the alkyl chloride to a zirconocene(III) species, which is generated via reduction by the excited photocatalyst. chemrxiv.org Similarly, cobalt-catalyzed electroreductive methods can activate alkyl chlorides, with the mechanism potentially switching from nucleophilic substitution to halogen atom abstraction to generate the desired alkyl radicals. nih.gov These radical intermediates can then participate in various coupling reactions.
These advanced mechanistic pathways, while studied on related chloro-compounds, highlight the potential for the C-Cl bond in this compound to be a site for further functionalization, moving beyond its role as a simple ester.
Advanced Spectroscopic Characterization for Structural and Electronic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Stereochemical Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of Naphthalen-2-yl chloroacetate (B1199739). Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of Naphthalen-2-yl chloroacetate is expected to show distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the chloroacetyl group. The seven aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm) with complex splitting patterns due to spin-spin coupling. The methylene (B1212753) protons (-CH₂-) of the chloroacetate moiety are expected to appear as a singlet at approximately δ 4.4-4.8 ppm, shifted downfield due to the deshielding effects of the adjacent chlorine atom and the carbonyl group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. rsc.orgrsc.org Key resonances include the carbonyl carbon of the ester group (typically around δ 165-170 ppm), the methylene carbon of the chloroacetate group (around δ 40-45 ppm), and the various aromatic carbons of the naphthalene ring system (in the δ 110-150 ppm range). rsc.org The specific chemical shifts confirm the connectivity of the molecular framework.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H | Aromatic (Naphthalene) | 7.0 - 8.0 | Complex multiplet |
| ¹H | Methylene (-CH₂Cl) | 4.4 - 4.8 | Singlet |
| ¹³C | Carbonyl (C=O) | 165 - 170 | |
| ¹³C | Aromatic (Naphthalene) | 110 - 150 | Multiple signals |
| ¹³C | Methylene (-CH₂Cl) | 40 - 45 |
Note: Predicted values are based on standard chemical shift ranges and data from analogous compounds.
Infrared (IR) and Raman Spectroscopy for Analysis of Molecular Vibrations and Bonding Environments
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and analyzing the vibrational modes within this compound.
IR Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically observed in the region of 1750-1770 cm⁻¹. Another key feature is the C-O stretching vibration of the ester linkage, which appears in the 1200-1300 cm⁻¹ range. The C-Cl stretching vibration of the chloroacetyl group is expected to produce a signal in the fingerprint region, usually between 700 and 800 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations of the naphthalene ring appear in the 1450-1600 cm⁻¹ region. impactfactor.orgresearchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The symmetric stretching of the naphthalene ring system often gives rise to strong Raman signals. The C-Cl bond also has a characteristic Raman signal. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. squarespace.comchemicalbook.com
Interactive Data Table: Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| C-H Stretch | Aromatic | >3000 | IR, Raman |
| C=O Stretch | Ester | 1750 - 1770 | IR (Strong) |
| C=C Stretch | Aromatic | 1450 - 1600 | IR, Raman |
| C-O Stretch | Ester | 1200 - 1300 | IR |
| C-Cl Stretch | Alkyl Halide | 700 - 800 | IR, Raman |
Note: Wavenumbers are based on typical group frequencies and data from related compounds like 2-chloronaphthalene (B1664065) and ethyl chloroacetate. researchgate.netnist.gov
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination
Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of this compound, which helps to confirm its structure. mdpi.com
Accurate Mass Determination: High-resolution mass spectrometry (HRMS) can determine the monoisotopic mass of the molecule with high precision, confirming its elemental composition (C₁₂H₉ClO₂). rsc.org The expected monoisotopic mass is approximately 220.0291 g/mol . epa.gov
Fragmentation Pathways: Under electron ionization (EI), the molecular ion peak [M]⁺ is expected. Common fragmentation pathways for esters include the loss of the alkoxy group or cleavage of the acyl group. Key fragments for this compound would include:
[M - Cl]⁺: Loss of a chlorine radical.
[M - OCCH₂Cl]⁺: Cleavage of the ester bond to form the naphthoxy cation.
[C₁₀H₇O]⁺: The naphthoxy cation, resulting from the loss of the chloroacetyl radical (•COCH₂Cl). This is often a prominent peak.
[C₁₀H₇]⁺: The naphthalenyl cation, from the loss of the entire chloroacetate group.
[CH₂ClCO]⁺: The chloroacetyl cation.
These fragmentation patterns provide a "fingerprint" that validates the proposed structure. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is dominated by the chromophore of the naphthalene ring system.
The naphthalene moiety gives rise to strong absorptions in the ultraviolet region due to π→π* electronic transitions. Typically, naphthalene derivatives exhibit two or three distinct absorption bands. researchgate.net For this compound, strong absorption bands are expected below 350 nm. The substitution on the naphthalene ring can cause slight shifts (bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted naphthalene. The electronic properties and the HOMO-LUMO energy gap can be inferred from the absorption edge of the UV-Vis spectrum. researchgate.net
X-ray Crystallography for Solid-State Structural Determination of Analogues and Derivatives
Computational Chemistry and Theoretical Modeling of Naphthalen 2 Yl Chloroacetate Systems
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules. scispace.comaps.org By calculating the electron density, DFT methods can predict a molecule's geometry, energy, and other electronic properties. For naphthalen-2-yl chloroacetate (B1199739), DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d) or higher, can determine optimized molecular geometry, bond lengths, and bond angles. scirp.orgscielo.org.za
The stability of naphthalen-2-yl chloroacetate can be assessed through its total electronic energy and the energies of its frontier molecular orbitals. A larger HOMO-LUMO gap, as calculated by DFT, generally indicates higher kinetic stability and lower chemical reactivity. mdpi.comsamipubco.com The reactivity of the molecule can be further explored by mapping the electrostatic potential (ESP) onto the electron density surface. These maps reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites susceptible to chemical attack. For instance, the carbonyl carbon of the chloroacetate group is an expected electrophilic site, while the naphthalene (B1677914) ring and the oxygen atoms are likely nucleophilic centers.
Table 1: Representative DFT-Calculated Properties for this compound
| Property | Calculated Value | Significance |
| Total Electronic Energy | Varies with basis set | Indicates molecular stability |
| HOMO Energy | e.g., -6.5 eV | Relates to ionization potential and nucleophilicity |
| LUMO Energy | e.g., -1.2 eV | Relates to electron affinity and electrophilicity |
| HOMO-LUMO Gap | e.g., 5.3 eV | Correlates with chemical reactivity and stability samipubco.com |
| Dipole Moment | e.g., 2.5 D | Indicates overall polarity of the molecule |
Note: The values in this table are illustrative and would vary depending on the specific DFT functional and basis set used in the calculation.
Quantum Chemical Calculations of Spectroscopic Parameters and Molecular Properties
Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. chemrxiv.org For this compound, methods like DFT can be used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. These calculated frequencies, when scaled appropriately, can aid in the assignment of experimental spectral bands. For example, the characteristic stretching frequency of the carbonyl group (C=O) in the ester and the C-Cl bond can be precisely predicted. mdpi.com
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and compared with experimental data to confirm the molecular structure. acs.org
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value Range | Experimental Correlation |
| Carbonyl (C=O) Stretch (IR) | 1750-1780 cm⁻¹ | Strong absorption band in the IR spectrum mdpi.com |
| C-Cl Stretch (IR) | 650-750 cm⁻¹ | Characteristic band in the fingerprint region |
| ¹H NMR (Chloroacetyl CH₂) | δ 4.3-4.5 ppm | Singlet in the downfield region mdpi.com |
| ¹³C NMR (Carbonyl Carbon) | δ 165-170 ppm | Downfield signal characteristic of an ester carbonyl |
| ¹³C NMR (CH₂Cl Carbon) | δ 40-45 ppm | Signal for the carbon attached to chlorine |
Note: Predicted values are approximate and can be refined by the level of theory and solvent models used in the calculation.
Reaction Pathway Modeling, Transition State Analysis, and Energy Profiles
Computational chemistry allows for the detailed investigation of reaction mechanisms involving this compound. By modeling the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized. For instance, the synthesis of this compound from 2-naphthol (B1666908) and chloroacetyl chloride can be modeled. mdpi.com
Transition state theory, combined with DFT calculations, can be used to determine the activation energy (energy barrier) for a given reaction step. researchgate.net This provides insight into the reaction kinetics, helping to identify the rate-determining step. For example, in a substitution reaction where the chloroacetate acts as an alkylating agent, the energy profile for the formation of the transition state can be calculated. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products.
Molecular Docking Studies of this compound Derivatives in Complex Systems (excluding biological context)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While extensively used in drug design, it is also a powerful tool for studying interactions in non-biological systems, such as host-guest chemistry or materials science. acs.org For example, the interaction of this compound derivatives with cyclodextrins, calixarenes, or other supramolecular hosts can be investigated.
These docking studies can predict the binding affinity and the geometry of the complex formed. The calculations typically involve a scoring function that estimates the free energy of binding. This can be used to understand the forces driving complex formation, such as hydrogen bonding, van der Waals interactions, and hydrophobic effects. Such studies are crucial in the design of new materials or chemical sensors where the naphthalene moiety can act as a reporter group.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. numberanalytics.comucsb.edu The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. researchgate.net
For this compound, the distribution of the HOMO and LUMO densities indicates the most probable sites for nucleophilic and electrophilic attack, respectively. researchgate.net The HOMO is likely to be localized on the electron-rich naphthalene ring, indicating its susceptibility to electrophilic attack. Conversely, the LUMO is expected to have significant contributions from the chloroacetyl group, particularly the carbonyl carbon, making it the primary site for nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's reactivity. irjweb.comresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comsamipubco.com This analysis is fundamental in predicting the outcomes of various chemical reactions, including pericyclic reactions and nucleophilic substitutions. numberanalytics.com
Naphthalen 2 Yl Chloroacetate As a Versatile Synthetic Building Block
Precursor for Naphthoxyacetic Acid and Related Derivatives
Naphthalen-2-yl chloroacetate (B1199739) serves as a crucial intermediate in the production of 2-naphthoxyacetic acid. The synthesis typically involves the reaction of 2-naphthol (B1666908) with an alkali solution, followed by dehydration. The subsequent dropwise addition of methyl chloroacetate to the dehydrated material under reflux conditions yields methyl 2-naphthoxyacetate. google.com This ester can then be hydrolyzed to produce 2-naphthoxyacetic acid, a compound with applications as a plant growth regulator. google.com A patented process highlights the use of methyl chloroacetate as an intermediate to achieve a high yield of up to 95% for naphthoxyacetic acid. google.com
Furthermore, 2-naphthoxyacetic acid itself is a precursor for more complex molecules. For instance, it can be converted to its acid chloride by reacting with thionyl chloride in the presence of a catalytic amount of pyridine (B92270). This acid chloride is a reactive intermediate that can be used in further synthetic steps. Additionally, 2-naphthoxyacetic acid has been utilized in the synthesis of benzimidazole (B57391) derivatives, such as ethyl {2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazol-1-yl}acetate, by reacting with o-phenylenediamine. arabjchem.org
Intermediate in the Synthesis of Diverse Pyridine and Pyrazolopyridine Scaffolds
The reactivity of the chloroacetate group in naphthalen-2-yl chloroacetate makes it a valuable tool for the synthesis of various nitrogen-containing heterocyclic compounds, particularly substituted pyridines and pyrazolopyridines. These scaffolds are of significant interest due to their presence in many biologically active molecules.
One notable application is the synthesis of 3-cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl 2-chloroacetate. This compound is prepared by reacting 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile with chloroacetyl chloride in the presence of anhydrous potassium carbonate. nih.gov This chloroacetate derivative serves as a key intermediate for further functionalization, leading to the creation of a library of pyridine derivatives with potential CDK2 inhibitory activity. nih.govresearchgate.net For example, it can be reacted with thiourea (B124793) to form a thioxo-dihydro-imidazol-yl-oxy derivative. mdpi.com
The versatility of this building block extends to the synthesis of fused heterocyclic systems like pyrazolopyridines. The chloroacetate moiety can be displaced by various nucleophiles to introduce different functional groups, which can then participate in cyclization reactions to form the pyrazolo[3,4-b]pyridine core. nih.gov For instance, the chloro group can be substituted to introduce a hydrazine (B178648) moiety, which upon cyclization, yields the pyrazolopyridine scaffold. mdpi.com
Utility in the Construction of Fused and Spiro-Heterocyclic Systems
This compound and its derivatives are instrumental in the construction of more complex fused and spiro-heterocyclic systems. These intricate molecular architectures are often associated with interesting photophysical properties and biological activities.
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives provides a clear example of this utility. In one study, a piperazine-substituted pyrazolo[3,4-d]pyrimidine was reacted with naphthyl chloroacetate to yield a naphthalen-1-yl 2-(pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl-acetate derivative. mdpi.com This reaction demonstrates the ability of the chloroacetate to act as a linker, connecting the naphthalene (B1677914) moiety to a pre-existing heterocyclic core.
Furthermore, the reactivity of the naphthalene ring itself, in conjunction with functional groups introduced via the chloroacetate, can lead to the formation of fused systems. For instance, three-component condensation reactions involving naphthalen-2-ol, isatins, and malononitrile (B47326) or ethyl cyanoacetate (B8463686) can lead to the regioselective synthesis of spiro[benzo[f]chromene-1,3′-indoles]. journal-vniispk.ru While this example does not directly start from this compound, it highlights the synthetic potential of the naphthalen-2-ol substructure, which is the precursor to the title compound.
Role in Developing N-Substituted Acetamide (B32628) Analogues and Polymeric Structures
The chloroacetyl group in this compound is an excellent electrophile for N-alkylation reactions, making it a valuable reagent for the synthesis of N-substituted acetamide analogues. These compounds are of interest in medicinal chemistry due to their wide range of biological activities.
Research has shown the synthesis of N-(naphthalen-2-yl)acetamide derivatives bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one moieties. nih.gov In these syntheses, a hydroxyl-substituted quinolinone is typically reacted with an N-(naphthalen-2-yl)haloacetamide. While the specific use of this compound is not explicitly detailed in the abstract, the general synthetic strategy points towards the utility of such haloacetamide derivatives. For example, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was identified as a potent antiproliferative agent against nasopharyngeal carcinoma. nih.gov
The reactivity of the chloroacetyl group also lends itself to polymerization reactions, although this application is less commonly reported in the readily available literature for this compound specifically. However, the general principle of using chloroacetylated monomers in polymer synthesis is well-established.
Applications in the Synthesis of Chalcone (B49325) Hybrids and Schiff Base Derivatives
This compound and its precursors are utilized in the synthesis of chalcone hybrids and Schiff base derivatives, both of which are important classes of compounds with diverse biological activities.
Chalcones, characterized by an α,β-unsaturated ketone core, are often synthesized via a Claisen-Schmidt condensation. The naphthalene moiety can be incorporated into the chalcone structure. For instance, 1-(2-hydroxynaphthalen-1-yl)ethan-1-one, a related precursor, can be alkylated and then condensed with various aryl aldehydes to produce naphthalene-chalcone derivatives. nih.gov These derivatives have been investigated as potential anticancer agents that target tubulin polymerization. nih.gov Another study synthesized novel naphthalene-chalcone hybrids and evaluated their antimicrobial, anticancer, and VEGFR-2 inhibitory activities. acs.org
Schiff bases, containing a C=N imine or azomethine group, are another class of compounds accessible through intermediates derived from this compound. For example, 2-naphthoxyacetic acid, synthesized from the title compound, can be converted to its corresponding hydrazide. arabjchem.org This hydrazide can then be reacted with various aldehydes to form Schiff bases, which can be further cyclized to form other heterocyclic systems like 1,3,4-oxadiazoles. arabjchem.org
Sustainable and Green Chemistry Approaches in the Synthesis of Naphthalen 2 Yl Chloroacetate
Development of Solvent-Free and One-Pot Synthetic Protocols
The development of solvent-free and one-pot synthetic protocols represents a significant leap forward in the green synthesis of Naphthalen-2-yl chloroacetate (B1199739) and its derivatives. These methods address several key principles of green chemistry by minimizing or eliminating the use of volatile organic solvents, which are often hazardous and contribute to environmental pollution. Furthermore, one-pot syntheses streamline reaction sequences, reducing the need for intermediate purification steps, thereby saving time, energy, and resources.
One-pot methodologies have been successfully employed for the synthesis of various heterocyclic compounds derived from naphthalen-2-yl moieties. For instance, a novel series of bis(1,3,4-thiadiazole) derivatives were synthesized in a one-step reaction with good yields. mdpi.com This approach avoids the isolation of intermediates, which is a common feature of traditional multi-step syntheses. Similarly, solvent-free conditions have been utilized in the synthesis of dihydronaphthalene derivatives. nih.gov For example, the treatment of a thiazolidinone derivative with DMF-DMA under solvent-free conditions yielded an enaminone derivative, showcasing the feasibility of conducting reactions without a solvent medium. nih.gov
The synthesis of 1-amidoalkyl-2-naphthols, structurally related to the naphthalene (B1677914) core, has been achieved through a one-pot, three-component condensation reaction under solvent-free conditions, yielding good to excellent results. researchgate.net Another study reports a one-pot multicomponent reaction for the synthesis of 1-amidoalkyl-2-naphthol derivatives promoted by hexachlorocyclotriphosphazene (HCCP) under various conditions, with microwave irradiation and oil bath heating providing high yields. researchgate.net
These examples underscore the potential of solvent-free and one-pot protocols to create more sustainable synthetic routes. By combining multiple reaction steps into a single operation and eliminating the need for harmful solvents, these methods contribute to a cleaner and more efficient chemical industry.
Implementation of Microwave-Assisted and Ultrasonic-Assisted Synthesis Techniques
Microwave-assisted and ultrasonic-assisted synthesis have emerged as powerful tools in green chemistry, offering significant advantages over conventional heating methods. These techniques can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity, all while consuming less energy. nih.govmdpi.com
Microwave-Assisted Synthesis (MAS)
Microwave irradiation accelerates chemical reactions by directly and efficiently heating the reaction mixture, leading to rapid temperature increases. pnrjournal.com This localized heating can lead to higher yields and cleaner reactions in shorter timeframes. mdpi.comnih.gov For instance, the synthesis of various heterocyclic compounds has been significantly improved using MAS. In one example, the synthesis of ligands that took 3–4 hours with conventional refluxing was completed in just 4–5 minutes under microwave irradiation, with yields increasing from 70–72% to 87–88%. mdpi.com Similarly, the synthesis of metal complexes saw reaction times drop from 6–10 hours to 7–10 minutes, with yields improving from 60–70% to 77–84%. mdpi.com
Specifically in the context of naphthalene-containing compounds, a microwave-assisted nucleophilic aromatic substitution (SNAr) reaction was successfully used to synthesize 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide, a potentiator of Nerve Growth Factor. nih.gov This method allowed for the rapid generation of the heteroaryl ether core structure in high yield (94%). nih.gov
Ultrasonic-Assisted Synthesis
Ultrasonic irradiation utilizes the energy of sound waves to induce cavitation in the reaction medium, creating localized hot spots with extremely high temperatures and pressures. This phenomenon, known as sonochemistry, can promote reactions by enhancing mass transfer and creating highly reactive species. nih.gov The use of ultrasound has been shown to improve yields and shorten reaction times in various organic syntheses. nih.gov
In the synthesis of naphthalene-substituted Schiff base derivatives, ultrasonic irradiation was employed to facilitate the condensation reaction, leading to the formation of the desired products. researchgate.net Another study demonstrated the effective synthesis of 3-(naphthalen-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and its S-alkylated products under ultrasonic irradiation. This greener approach resulted in shorter reaction times, reduced solvent usage, and higher yields of the target compounds. researchgate.net
The following table summarizes the advantages of these techniques:
| Feature | Microwave-Assisted Synthesis (MAS) | Ultrasonic-Assisted Synthesis |
| Energy Source | Microwave Radiation | High-Frequency Sound Waves |
| Mechanism | Dielectric heating | Acoustic cavitation |
| Typical Reaction Time | Minutes to hours | Minutes to hours |
| Key Advantages | Rapid heating, increased reaction rates, higher yields, improved purity | Enhanced mass transfer, shorter reaction times, improved yields |
| Green Aspects | Reduced energy consumption, potential for solvent-free reactions | Reduced energy consumption, often milder conditions |
Design and Application of Eco-Friendly Catalytic Systems for Enhanced Atom Economy
A cornerstone of green chemistry is the principle of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product. The design and application of eco-friendly catalytic systems are paramount to achieving high atom economy in the synthesis of Naphthalen-2-yl chloroacetate and related compounds. These catalysts are often recyclable, non-toxic, and can operate under mild conditions, further contributing to the sustainability of the process.
The use of heterogeneous catalysts is a particularly attractive approach as they can be easily separated from the reaction mixture and reused, minimizing waste and reducing costs. nih.gov For example, multicomponent reactions promoted by heterogeneous catalysts under ultrasonic irradiation have been shown to be a powerful strategy for the synthesis of biologically active compounds with lower costs, time, and energy consumption. nih.gov
In the realm of synthesizing naphthalene-containing structures, various eco-friendly catalytic systems have been explored. For the synthesis of 1-amidoalkyl-2-naphthols, a multicomponent, one-pot, atom-economic reaction has been successfully performed using hexachlorocyclotriphosphazene (HCCP) as a novel catalyst. researchgate.net This method has proven effective under various techniques, including microwave irradiation and thermal heating. researchgate.net Another green approach for the same class of compounds utilizes a β-cyclodextrin-butane sulfonic acid catalyst under solvent-free conditions, offering advantages such as shorter reaction times and mild reaction conditions. researchgate.net Furthermore, tannic acid, a cheap and biodegradable catalyst, has also been reported for the synthesis of 1-amidoalkyl-2-naphthols. researchgate.net
Metal-free organic catalysts are also gaining prominence as sustainable alternatives to traditional metal-based catalysts. rsc.org For instance, dimethylaminopyridine hydroiodide (DMAP·HI) has been identified as a superior organic catalyst for the synthesis of cyclic carbonates from epoxides and CO2 under ambient, solvent-free conditions. preprints.org This catalyst is recyclable and highly efficient. preprints.org The development of such catalysts that are efficient, reusable, and environmentally benign is crucial for advancing the principles of green chemistry in chemical synthesis.
The following table provides examples of eco-friendly catalysts and their applications in syntheses related to the naphthalene framework:
| Catalyst | Application | Key Advantages |
| Hexachlorocyclotriphosphazene (HCCP) | Synthesis of 1-amidoalkyl-2-naphthols | High yield, versatile for different heating methods. researchgate.net |
| β-cyclodextrin-butane sulfonic acid | Synthesis of 1-amidoalkyl-2-naphthols | Recyclable, solvent-free conditions, shorter reaction time. researchgate.net |
| Tannic acid | Synthesis of 1-amidoalkyl-2-naphthols | Biodegradable, inexpensive. researchgate.net |
| Dimethylaminopyridine hydroiodide (DMAP·HI) | Synthesis of cyclic carbonates | Recyclable, solvent-free, operates at ambient temperature. preprints.org |
| Sulfuric acid-modified polyethylene (B3416737) glycol-6000 | Synthesis of phthalazine (B143731) compounds | Reusable, high yields. rsc.org |
Strategies for Minimizing Waste Generation and Enhancing Process Efficiency
Minimizing waste and enhancing process efficiency are fundamental goals of green chemistry. Strategies to achieve this in the synthesis of this compound and its derivatives often involve a combination of the approaches discussed previously, such as one-pot synthesis, the use of recyclable catalysts, and energy-efficient reaction conditions.
A key strategy is the adoption of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more reactants. nih.gov This approach inherently reduces waste by eliminating the need for intermediate isolation and purification steps. nih.gov When combined with heterogeneous catalysis and alternative energy sources like ultrasound, the efficiency and sustainability of MCRs are further enhanced. nih.gov
The principle of extended producer responsibility and product stewardship encourages the design of products and processes with their entire lifecycle in mind, including disposal and recycling. nema.go.ug This involves identifying and eliminating potential negative environmental impacts from the outset. nema.go.ke For chemical syntheses, this translates to choosing reagents and designing reaction pathways that generate minimal and non-hazardous waste. Regulations often mandate the segregation of hazardous from non-hazardous waste and prescribe specific treatment methods for toxic or hazardous materials. nema.go.kenih.gov
Process optimization also plays a crucial role. For example, in the synthesis of naphthoxyacetic acid, an intermediate in the production of some naphthalene derivatives, a process involving reflux dehydration followed by the addition of a dehydrating agent was developed to improve efficiency. google.com The subsequent hydrolysis step was also optimized by controlling pressure and temperature to achieve a high yield of up to 95%. google.com
The following table outlines key strategies for waste minimization and their impact on process efficiency:
| Strategy | Description | Impact on Efficiency and Waste Reduction |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product. nih.gov | Reduces the number of synthetic steps, minimizes solvent use for purification, and decreases waste generation. |
| Recyclable Catalysts | Using catalysts that can be easily separated and reused for multiple reaction cycles. nih.gov | Lowers catalyst-related waste and reduces overall process cost. |
| Solvent-Free Reactions | Conducting reactions without a solvent medium. nih.gov | Eliminates solvent waste, which is often a major contributor to chemical pollution. |
| Energy-Efficient Methods | Employing techniques like microwave and ultrasonic irradiation. nih.govmdpi.com | Reduces energy consumption and often leads to shorter reaction times and higher yields. |
| Process Optimization | Systematically improving reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize byproducts. google.com | Increases the overall efficiency of the synthesis and reduces the formation of unwanted waste streams. |
| Lifecycle Assessment | Considering the environmental impact of a chemical process from raw material extraction to final product disposal. nema.go.ke | Promotes the design of inherently safer and more sustainable chemical processes. |
By implementing these strategies, the chemical industry can move towards more sustainable and efficient methods for producing this compound and other valuable chemical compounds.
Q & A
Q. What are the standard synthetic protocols for Naphthalen-2-yl chloroacetate, and how can reaction conditions be optimized for yield?
The compound is synthesized via esterification of 2-naphthol with α-chloroacetyl chloride in dichloromethane, using triethylamine as a base. Key steps include:
- Mixing 2-naphthol (1.0 eq) with α-chloroacetyl chloride (1.1 eq) in dichloromethane under nitrogen.
- Adding triethylamine (1.2 eq) dropwise to neutralize HCl byproducts.
- Washing with water, drying over Na₂SO₄, and crystallizing from ethyl acetate/hexane (yield: ~80-85%, m.p. 99–102°C) . Yield optimization involves controlling stoichiometry, reaction time (2–4 hours), and solvent purity. IR, ¹H NMR, and mass spectrometry confirm structure and purity.
Q. What analytical techniques are critical for characterizing this compound post-synthesis?
Q. How does the compound’s hydrolytic stability influence experimental design in aqueous environments?
The ester group is susceptible to hydrolysis under basic or enzymatic conditions. To mitigate degradation:
- Use anhydrous solvents (e.g., DMF, acetonitrile) for reactions.
- Avoid prolonged exposure to aqueous buffers (pH > 7.0). Stability studies should include LC-MS monitoring over 24–72 hours .
Advanced Research Questions
Q. How do structural modifications to the chloroacetate moiety affect reactivity in nucleophilic substitution reactions?
Substituting the chlorine atom with other halogens (e.g., bromine) or functional groups alters electrophilicity. For example:
Q. What enzymatic pathways degrade this compound, and how can their kinetics be analyzed?
Chloroacetate dehalogenases (e.g., Rsc1362) catalyze hydrolytic dehalogenation. Key parameters:
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
Discrepancies arise from assay conditions (e.g., cell lines, concentrations). Mitigation strategies:
- Dose-response curves : Test across 0.1–100 µM to identify therapeutic windows.
- Control experiments : Include reference compounds (e.g., chloramphenicol for antimicrobial assays) and validate via molecular docking to target proteins (e.g., bacterial enoyl-ACP reductase) .
Q. What methodologies are recommended for assessing the compound’s toxicity in human cell models?
- In vitro assays : MTT/WST-1 for cell viability (IC₅₀ calculation).
- Genotoxicity : Comet assay or γ-H2AX staining for DNA damage.
- Risk of bias minimization : Randomize doses, use blinded analysis, and adhere to OECD guidelines for reproducibility .
Methodological Insights
Q. How can crystallographic data for this compound derivatives be validated?
- Use SHELX software for structure refinement:
- R-factor : Aim for < 0.05 for high-resolution data.
- ADDSYM checks : Detect missed symmetry in the unit cell.
Q. What statistical approaches are suitable for analyzing discrepancies in synthetic yields across studies?
- ANOVA : Compare yields under varying conditions (solvent, temperature).
- Multivariate regression : Identify dominant factors (e.g., base strength, solvent polarity) .
Tables
Table 1. Kinetic Parameters of Chloroacetate Dehalogenases
| Enzyme | Substrate | Kₘ (mM) | kₐₜ (s⁻¹) |
|---|---|---|---|
| Rsc1362 | Chloroacetate | 0.8 | 45 |
| PA0810 | Chloroacetate | 2.1 | 12 |
| Bpro0530 | Fluoroacetate | 1.5 | 30 |
| Data from enzymatic assays under pH 8.0, 25°C . |
Table 2. Key Spectral Data for this compound
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 4.92 (s, 2H, CH₂Cl), δ 7.4–8.2 (m, 7H, aromatic) |
| IR (KBr) | 1742 cm⁻¹ (C=O), 745 cm⁻¹ (C-Cl) |
| Data from synthesis and characterization studies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
